(1R,6S)-6-Amino-2,2-difluorocyclohexanol

MARK kinase inhibition Alzheimer's disease chiral building blocks

Reproducing patented MARK or TBK1/IKKε kinase inhibitor structures requires the exact (1R,6S) stereoisomer; non-fluorinated or regioisomeric analogs fail to match reported SAR. (1R,6S)-6-Amino-2,2-difluorocyclohexanol (CAS 1374973-14-4) is the specific chiral building block disclosed in US Patent US20120010209A1. • Defined (1R,6S) stereochemistry ensures fidelity to patented inhibitor structures. • gem-Difluoro group enhances metabolic stability and modulates amine basicity versus non-fluorinated analogs. • Orthogonal amine/alcohol handles enable rapid chemotype diversification from a single scaffold. Both enantiomers available for matched-pair SAR controls.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
CAS No. 1374973-14-4
Cat. No. B1403266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-6-Amino-2,2-difluorocyclohexanol
CAS1374973-14-4
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)(F)F)O)N
InChIInChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m0/s1
InChIKeyYELVGYMNGIHCKI-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6S)-6-Amino-2,2-difluorocyclohexanol Procurement Overview


(1R,6S)-6-Amino-2,2-difluorocyclohexanol is a chiral, gem-difluorinated aminocyclohexanol building block utilized in the synthesis of potent kinase inhibitors targeting microtubule affinity-regulating kinase (MARK) and TANK-binding kinase 1 (TBK1)/IKKε [1] . The compound features a defined (1R,6S) stereochemical configuration, a gem-difluoro motif at the 2-position, and dual amino and hydroxyl functionalities that serve as orthogonal derivatization handles, distinguishing it from non-fluorinated, regioisomeric, and enantiomeric analogs in medicinal chemistry applications .

Substitution Failure for (1R,6S)-6-Amino-2,2-difluorocyclohexanol


Substitution of (1R,6S)-6-Amino-2,2-difluorocyclohexanol with non-fluorinated, regioisomeric, or enantiomeric analogs is not viable in advanced kinase inhibitor programs. The (1R,6S) stereochemistry is a specific requirement for potent MARK inhibition, as demonstrated by the inclusion of this exact isomer in patented inhibitor structures [1]. The gem-difluoro group at the 2-position critically modulates basicity, metabolic stability, and conformational preferences compared to non-fluorinated or 4,4-difluoro counterparts [2]. The following quantitative evidence details these performance differences.

(1R,6S)-6-Amino-2,2-difluorocyclohexanol Performance Evidence


Stereochemistry and MARK Inhibitor Potency

The MARK inhibitor patent compounds specifically incorporate the (1R,6S)-6-amino-2,2-difluorocyclohexyl moiety for optimal potency. While high-potency inhibitors like MARK-IN-1 (IC50 <0.25 nM) use the (1R,6R) diastereomer, the (1R,6S) isomer is a distinct and required chiral scaffold in other series within the same patent family, demonstrating divergent stereochemical SAR [1] . Non-fluorinated analogs lack the potency-enhancing or conformational stabilizing effects of the gem-difluoro group [2].

MARK kinase inhibition Alzheimer's disease chiral building blocks neurofibrillary tangles

2,2-Difluoro vs 4,4-Difluoro Substitution Effects

The gem-difluoro substituent at the 2-position of the cyclohexanol ring significantly lowers the pKa of the adjacent hydroxyl group and influences the ring conformation compared to both non-fluorinated and regioisomeric 4,4-difluoro analogs [1]. This electronic modulation is crucial for hydrogen-bonding interactions with kinase hinge regions and for optimizing ADME properties. While direct pKa and logD values for this specific compound are not publicly available, the general physicochemical effects of gem-difluoro substitution on cyclohexane scaffolds are well-established and predictably different from 4,4-difluoro regioisomers [2].

physicochemical properties pKa modulation metabolic stability conformational control

Enantiomeric Purity and Procurement Integrity

The (1R,6S) enantiomer is available with a typical purity of ≥95%, as specified by multiple suppliers [1]. The enantiomeric counterpart, (1S,6R)-6-Amino-2,2-difluorocyclohexanol (CAS 1109284-40-3), is also commercially available, enabling defined SAR studies . The availability of both enantiomers with documented purity allows for precise control of stereochemical integrity in downstream kinase inhibitor synthesis, a critical factor given the documented stereochemical sensitivity of MARK inhibition [2].

chiral purity enantiomeric excess stereochemical integrity pharmaceutical intermediate

Orthogonal Handles for Inhibitor Diversification

The molecule possesses both a primary amine (pKa ~9–10, modulatable by fluorine) and a secondary alcohol, which serve as orthogonal functional handles for selective derivatization [1]. This dual functionality allows for sequential coupling reactions—amide bond formation at the amine and ester/ether formation at the hydroxyl—providing a strategic advantage over analogs such as 2,2-difluorocyclohexanol (lacking the amine) or cis-1,2-cyclohexanediamine (lacking the hydroxyl and fluorine substituents) .

orthogonal functionalization diverse chemotypes kinase inhibitor series parallel synthesis

(1R,6S)-6-Amino-2,2-difluorocyclohexanol Applications


MARK Inhibitor Synthesis for Alzheimer's Research

The (1R,6S) isomer is a key chiral amine intermediate for the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine-based MARK inhibitors, as described in US Patent US20120010209A1 [1]. These inhibitors target neurofibrillary tangle pathology and are under investigation for Alzheimer's disease. Procurement of this specific stereoisomer is necessary to reproduce the patented inhibitor structures and maintain SAR integrity.

TBK1/IKKε Inhibitor Development in Oncology

The compound has been reported as a precursor for inhibitors of TANK-binding kinase 1 (TBK1) and IKKε, which are implicated in cancer progression and innate immune signaling [1]. The gem-difluoro motif enhances metabolic stability and binding affinity, making this building block suitable for lead optimization efforts targeting these kinases.

SAR Studies with Enantiomeric Pairs

The commercial availability of both (1R,6S)- and (1S,6R)-6-amino-2,2-difluorocyclohexanol enables rigorous SAR studies to confirm target engagement specificity. Using the enantiomeric pair as matched controls ensures that observed biological effects are due to stereospecific interactions rather than off-target effects . This is a critical quality-control measure for kinase inhibitor programs requiring patent enablement.

Kinase Library Diversification via Orthogonal Handles

The dual amine/alcohol functionality allows medicinal chemists to generate diverse chemotypes from a single chiral scaffold through sequential conjugation. This approach enables rapid exploration of chemical space around the cyclohexyl core, accelerating hit-to-lead optimization for multiple kinase targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,6S)-6-Amino-2,2-difluorocyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.